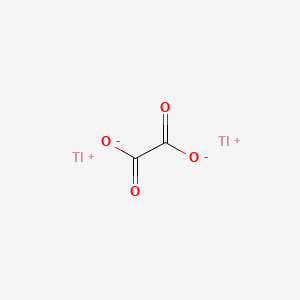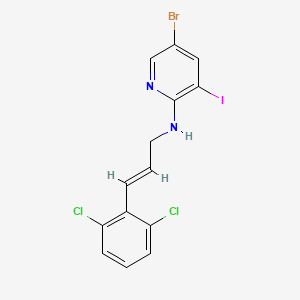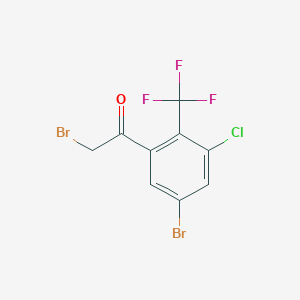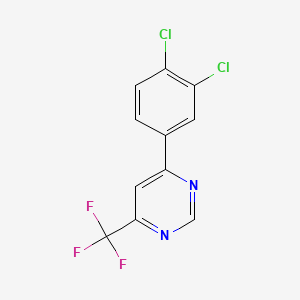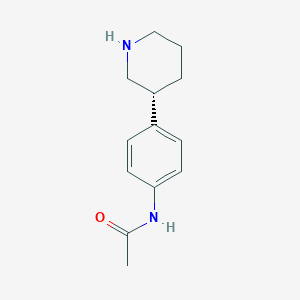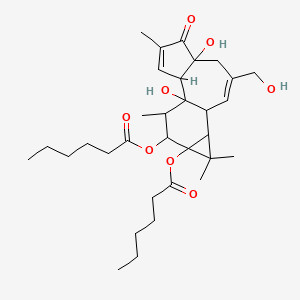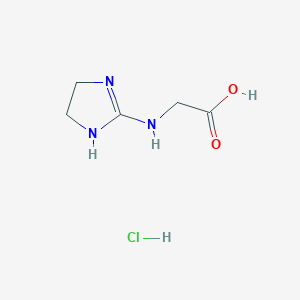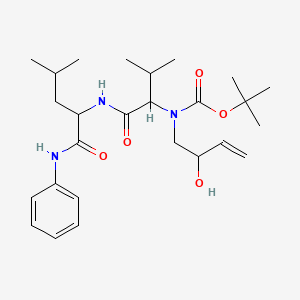
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protecting group, a hydroxy-butenyl side chain, and a peptide linkage involving valine and leucine residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting from the protection of amino acids and the formation of peptide bonds. The t-Boc group is commonly used to protect the amino group of valine, while the hydroxy-butenyl side chain is introduced through a specific alkylation reaction. The final step involves the coupling of the protected valine and leucine residues with aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The use of solid-phase peptide synthesis (SPPS) is also common in large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The t-Boc group can be removed under acidic conditions to expose the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the t-Boc protecting group.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and reduced fragments, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-butenyl side chain and peptide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Amide
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Ester
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Thioester
Uniqueness
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H41N3O5 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-N-(2-hydroxybut-3-enyl)carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-9-20(30)16-29(25(33)34-26(6,7)8)22(18(4)5)24(32)28-21(15-17(2)3)23(31)27-19-13-11-10-12-14-19/h9-14,17-18,20-22,30H,1,15-16H2,2-8H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
LYIPCWQYOCWNLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N(CC(C=C)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-[2-2H]glucose](/img/structure/B13722136.png)
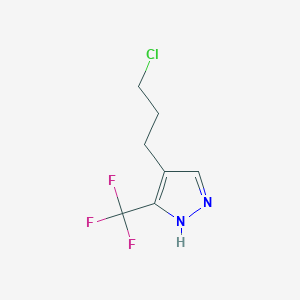
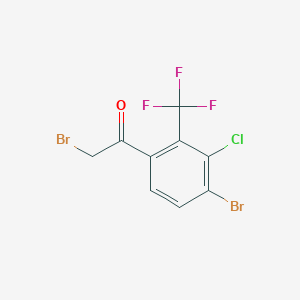
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
